molecular formula C25H24N2O2S B12540216 3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole CAS No. 651335-60-3

3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole

Katalognummer: B12540216
CAS-Nummer: 651335-60-3
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: CKFOUPRHOQCFFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzenesulfonyl group and a benzylpyrrolidinyl group attached to an indole core, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: Starting from a suitable precursor such as aniline or its derivatives, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.

    Attachment of the Benzylpyrrolidinyl Group: The benzylpyrrolidinyl group can be attached through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The benzenesulfonyl and benzylpyrrolidinyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)pyrrole: Similar structure but with a pyrrole core instead of indole.

    3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)benzene: Similar structure but with a benzene core instead of indole.

Uniqueness

3-(Benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole is unique due to the presence of both the indole core and the specific substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

651335-60-3

Molekularformel

C25H24N2O2S

Molekulargewicht

416.5 g/mol

IUPAC-Name

3-(benzenesulfonyl)-1-(1-benzylpyrrolidin-3-yl)indole

InChI

InChI=1S/C25H24N2O2S/c28-30(29,22-11-5-2-6-12-22)25-19-27(24-14-8-7-13-23(24)25)21-15-16-26(18-21)17-20-9-3-1-4-10-20/h1-14,19,21H,15-18H2

InChI-Schlüssel

CKFOUPRHOQCFFM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.